7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at position 7, a methoxyphenoxy group at position 3, and a methyl group at position 2 on the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methoxyphenol in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(3-methoxyphenoxy)-2-methylchromen-4-one.
Reduction: Formation of 7-hydroxy-3-(3-methoxyphenoxy)-2-methylchroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating the compound’s ability to interact with enzymes and receptors. The compound may exert its effects through the inhibition of specific enzymes or the activation of signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: A hydroxycoumarin derivative with similar structural features but different substitution patterns.
7-Hydroxy-4-methylcoumarin: A simpler hydroxycoumarin derivative without the methoxyphenoxy group.
Uniqueness
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of both hydroxy and methoxyphenoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various scientific research applications .
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-10-17(22-13-5-3-4-12(9-13)20-2)16(19)14-7-6-11(18)8-15(14)21-10/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGUDJFZBMBPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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